
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone
Descripción general
Descripción
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone, or 4-Bromophenyl-2-hydroxy-2-p-tolylethanone, is an aromatic ketone that is used in a variety of scientific research applications. It is a versatile compound, and its unique properties have made it a popular choice in the laboratory setting.
Aplicaciones Científicas De Investigación
Synthesis of Dihydropyrimidine Derivatives
The compound can be used in the synthesis of dihydropyrimidine (DHPM) derivatives . The process involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . DHPM derivatives are known to exhibit a wide spectrum of bioactivities .
Antihypertensive Applications
DHPM derivatives, which can be synthesized using “1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone”, are known to exhibit antihypertensive activities . This makes the compound potentially useful in the development of new antihypertensive drugs .
Potassium Channel Antagonistic Applications
DHPM derivatives also exhibit potassium channel antagonistic activities . This suggests potential applications of “1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone” in the treatment of diseases related to potassium channels .
Antifilarial Applications
The compound could potentially be used in the development of antifilarial drugs, as DHPM derivatives are known to exhibit antifilarial activities .
Anti-HIV Applications
DHPM derivatives are also known to exhibit anti-HIV activities . This suggests that “1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone” could potentially be used in the development of new anti-HIV drugs .
Antitumor Applications
The compound could potentially be used in the development of antitumor drugs, as DHPM derivatives are known to exhibit antitumor activities .
Antimicrobial Applications
The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This is based on the results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis .
Antioxidant Applications
The compound has also shown potential antioxidant effects . This suggests that “1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone” could potentially be used in the development of new antioxidant drugs .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
This could potentially disrupt the life cycle of the virus, thereby inhibiting its replication .
Biochemical Pathways
Given its potential interaction with gag-pol polyprotein, it may affect the viral replication pathway .
Pharmacokinetics
Similar compounds have shown promising adme properties in in silico studies . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
If it does indeed interact with gag-pol polyprotein, it could potentially inhibit the replication of certain viruses .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-hydroxy-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCNRDXQMJLJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

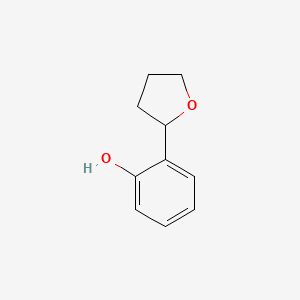
![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
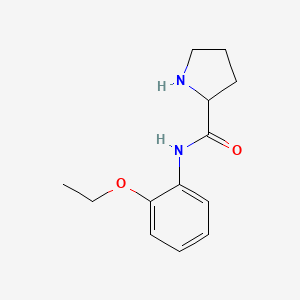
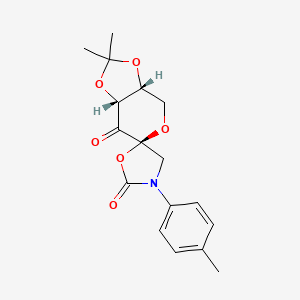
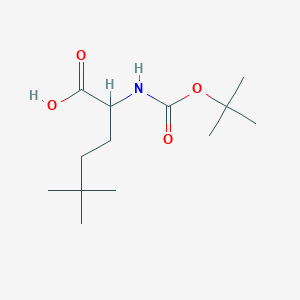
![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)
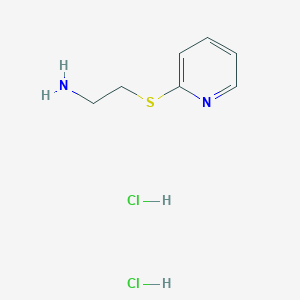
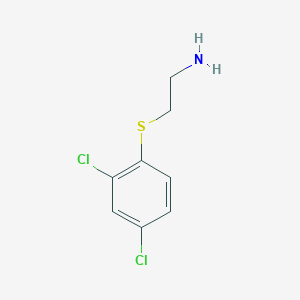
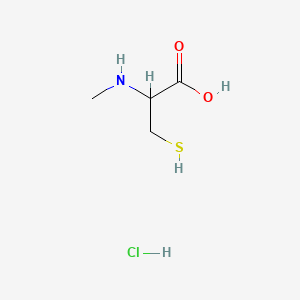
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)